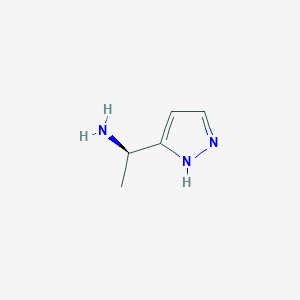![molecular formula C8H10BrN5O B171399 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- CAS No. 183274-50-2](/img/structure/B171399.png)
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit various biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves scaffold hopping and computer-aided drug design . A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized .Molecular Structure Analysis
The molecular structure of “1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” is complex. It is composed of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anticancer and Anti-5-Lipoxygenase Agents : A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship was discussed in detail, highlighting the potential for anticancer applications (Rahmouni et al., 2016).
Antibacterial Activity : Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity, which appeared to be significant (Rahmouni et al., 2014).
Synthesis and Characterization
Synthesis of Novel Derivatives : Ogurtsov and Rakitin (2021) described the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which resulted in a 4-substituted product, demonstrating the versatility of these compounds in synthetic chemistry (Ogurtsov & Rakitin, 2021).
Microwave-Assisted Synthesis : A study by Ng, Tiekink, and Dolzhenko (2022) developed a practical method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, highlighting the efficiency and potential for generating novel compounds (Ng, Tiekink, & Dolzhenko, 2022).
Biological Activity
Antitumor Activity : Abdellatif et al. (2014) synthesized and evaluated the antitumor activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives on the MCF-7 human breast adenocarcinoma cell line, demonstrating significant inhibitory activity (Abdellatif et al., 2014).
Adenosine Receptor Affinity : Harden, Quinn, and Scammells (1991) explored pyrazolo[3,4-d]pyrimidines as analogues of purines with affinity for A1 adenosine receptors, indicating potential for therapeutic applications (Harden, Quinn, & Scammells, 1991).
Direcciones Futuras
The future directions for the study of “1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-” could involve further exploration of its potential as a TRK inhibitor . Additionally, the development of novel CDK2 inhibitors featuring the pyrazolo[3,4-d]pyrimidine scaffold could be another promising direction .
Propiedades
IUPAC Name |
3-bromo-4-propan-2-yloxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5O/c1-3(2)15-7-4-5(9)13-14-6(4)11-8(10)12-7/h3H,1-2H3,(H3,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSAHLTXAATJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC2=NNC(=C21)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415914 |
Source


|
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |
CAS RN |
183274-50-2 |
Source


|
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

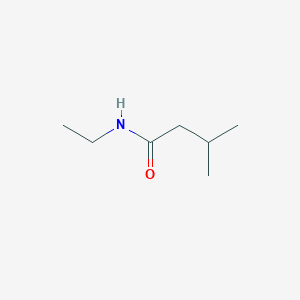

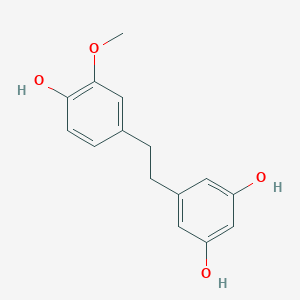

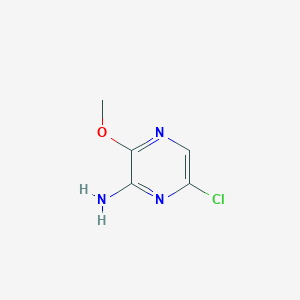
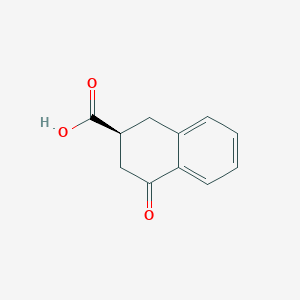
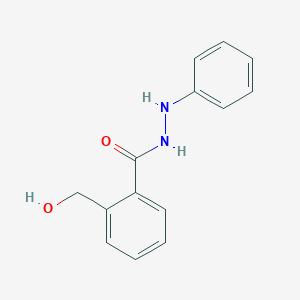

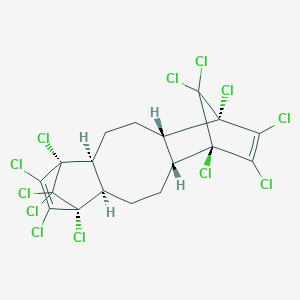

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)
